molecular formula C12H11NOS B8228004 (S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole

(S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole

Cat. No.: B8228004
M. Wt: 217.29 g/mol
InChI Key: ZTTLPQXEHADBIG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the benzo[b]thiophene moiety adds to the compound’s complexity and potential biological activity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a benzo[b]thiophene derivative with an α-amino ketone under acidic or basic conditions to form the oxazole ring. The reaction conditions may vary, but they often include the use of solvents like ethanol or dichloromethane and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzo[b]thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene ring.

Scientific Research Applications

(S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[b]thiophen-2-yl)oxazole: Lacks the methyl group and has different chemical properties.

    4-Methyl-4,5-dihydrooxazole: Lacks the benzo[b]thiophene moiety and has different biological activity.

Uniqueness

(S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole is unique due to the combination of the benzo[b]thiophene and oxazole rings, which may confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may have different activity compared to the ®-enantiomer.

Properties

IUPAC Name

(4S)-2-(1-benzothiophen-2-yl)-4-methyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8-7-14-12(13-8)11-6-9-4-2-3-5-10(9)15-11/h2-6,8H,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTLPQXEHADBIG-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.